

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Nitro-1H-indazole-3-carbaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Physicochemical Eminence of Indazole

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms (1H-, 2H-, and 3H-indazole), contribute to its versatile pharmacological profile. The 1H-tautomer is generally the most thermodynamically stable. The indazole nucleus is considered a bioisostere of indole, allowing it to interact with a wide array of biological targets by mimicking the natural substrate or ligand. This structural versatility, coupled with its favorable physicochemical properties, has made the indazole core a cornerstone in the design of numerous therapeutic agents across various disease areas. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole scaffold, underscoring its clinical significance.^{[1][2]}

Multifaceted Biological Significance of the Indazole Scaffold

The indazole moiety is associated with a broad spectrum of biological activities, making it a highly sought-after structural motif in drug discovery. Its derivatives have been extensively

investigated and developed as potent agents for various therapeutic indications.

Anti-Cancer Activity: A Kinase Inhibition Powerhouse

The most prominent application of the indazole scaffold is in oncology, primarily through the inhibition of protein kinases.^[3] Kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Indazole-based compounds have been successfully designed to target several key kinases implicated in cancer.

- **Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:** Pazopanib and axitinib are potent multi-targeted tyrosine kinase inhibitors that prominently inhibit VEGFRs.^{[4][5]} By blocking VEGFR signaling, these drugs disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.^{[4][5]}
- **Other Kinase Targets:** Beyond VEGFR, indazole derivatives have been developed to inhibit a range of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fibroblast Growth Factor Receptors (FGFRs).^{[3][5]} This multi-targeted approach can lead to broader anti-tumor activity. The structure-activity relationship (SAR) studies of indazole-based kinase inhibitors have provided valuable insights for the design of more potent and selective agents.^[4]

Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators

Indazole derivatives have demonstrated significant anti-inflammatory effects through the modulation of key enzymes and signaling pathways involved in the inflammatory response.

- **Cyclooxygenase (COX) Inhibition:** Certain indazole compounds exhibit inhibitory activity against cyclooxygenase enzymes, particularly COX-2, which is a key mediator of inflammation and pain.^[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory lipid mediators.
- **Cytokine and Free Radical Scavenging:** Studies have shown that some indazoles can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and

Interleukin-1beta (IL-1 β).^[6] Additionally, they may possess free radical scavenging properties, further contributing to their anti-inflammatory profile.^[6]

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

The indazole scaffold has shown promise in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.^[7]

- c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is implicated in neuronal apoptosis and inflammation associated with neurodegeneration.^{[1][3][8]} Indazole-based inhibitors of JNK, particularly the JNK3 isoform which is predominantly expressed in the brain, are being investigated as potential neuroprotective agents.^[1] By inhibiting JNK, these compounds may prevent neuronal cell death and reduce neuroinflammation.

Antimicrobial Activity: A Scaffold for Combating Infections

Derivatives of indazole have also been reported to possess antibacterial and antifungal properties, highlighting their potential as a source for new anti-infective agents. The mechanism of their antimicrobial action is an area of ongoing research.

Quantitative Bioactivity Data of Indazole Derivatives

The following tables summarize the in vitro bioactivity of representative indazole derivatives against various biological targets.

Table 1: Anti-Cancer Activity of Indazole-Based Kinase Inhibitors

Compound	Target Kinase(s)	IC50 (nM)	Cell Line	Reference
Pazopanib	VEGFR1, VEGFR2, VEGFR3, PDGFR α , PDGFR β , c-Kit	10, 30, 47, 71, 84, 74 (respectively)	HUVEC	[9]
Axitinib	VEGFR1, VEGFR2, VEGFR3	0.1, 0.2, 0.1-0.3 (respectively)	Endothelial Cells	[6]
Entrectinib	ALK	12	Various	[10]
Compound 133	VEGFR-2, Tie-2, EphB4	3.45, 2.13, 4.71 (respectively)	-	[10]
Compound 116	ERK1/2	9.3 \pm 3.2	HT29	[10]

Table 2: Anti-Inflammatory Activity of Indazole Derivatives

Compound	Target	IC50 (μ M)	Assay	Reference
5-aminoindazole	COX-2	12.32	In vitro enzyme assay	[11]
6-nitroindazole	COX-2	19.22	In vitro enzyme assay	[11]
Indazole	COX-2	23.42	In vitro enzyme assay	[11]
6-nitroindazole	IL-1 β	100.75	In vitro cytokine inhibition	[11]
Indazole	IL-1 β	120.59	In vitro cytokine inhibition	[11]

Table 3: Antimicrobial Activity of Indazole Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
Indazole Derivative 2	E. faecalis	~128	[12]
Indazole Derivative 3	E. faecalis	~128	[12]
Indazole Derivative 5	S. aureus, S. epidermidis	64-128	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indazole derivatives.

Synthesis of a Key Indazole Intermediate: N,2,3-Trimethyl-2H-indazol-6-amine

This protocol describes a crucial step in the synthesis of the anti-cancer drug Pazopanib.[\[6\]](#)

Materials:

- N,3-dimethyl-1H-indazol-6-amine
- Toluene
- N,N-dimethylformamide (DMF)
- Trimethyl orthoformate
- 98% H₂SO₄ solution

Procedure:

- To a 50 mL round-bottom flask under stirring, add 30 mL of toluene, 3 mL of N,N-dimethylformamide (DMF), and 5.4 mL of trimethyl orthoformate (49.6 mmol; 4 eq).
- Dropwise add 0.5 mL of 98% H₂SO₄ solution (8.7 mmol; 0.7 eq) to the mixture and stir at 5 °C for 5 minutes.

- Add 2.00 g of N,3-dimethyl-1H-indazol-6-amine (12.4 mmol; 1 eq) to the reaction vessel.
- Heat the reaction mixture and stir at 60 °C for 5 hours.
- Remove the solvent under reduced pressure to obtain a thick, dark-pink residue of N,2,3-trimethyl-2H-indazol-6-amine.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.

Materials:

- Purified recombinant VEGFR-2 kinase
- Kinase substrate (e.g., a synthetic peptide)
- ATP
- Kinase assay buffer
- Test compounds (indazole derivatives)
- Detection reagent (e.g., Kinase-Glo™ MAX)
- 96-well plates

Procedure:

- Prepare serial dilutions of the test compounds in the kinase assay buffer.
- In a 96-well plate, add the VEGFR-2 kinase, the kinase substrate, and the test compound dilutions.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

- Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo™ MAX, which produces a luminescent signal proportional to the amount of ATP present.
- A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of anti-cancer compounds on cell lines.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cancer cell line (e.g., HT29)
- Cell culture medium
- 96-well microplate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the indazole-based compounds and a vehicle control.

- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Rats or mice
- Carrageenan solution (1% in saline)
- Test compounds (indazole derivatives)
- Positive control (e.g., Indomethacin)
- Plethysmometer

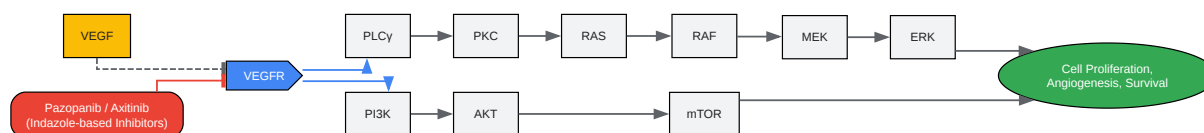
Procedure:

- Administer the test compounds and the positive control to different groups of animals (e.g., via oral or intraperitoneal injection). A control group receives the vehicle.

- After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- The increase in paw volume is an indicator of the inflammatory edema.
- Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

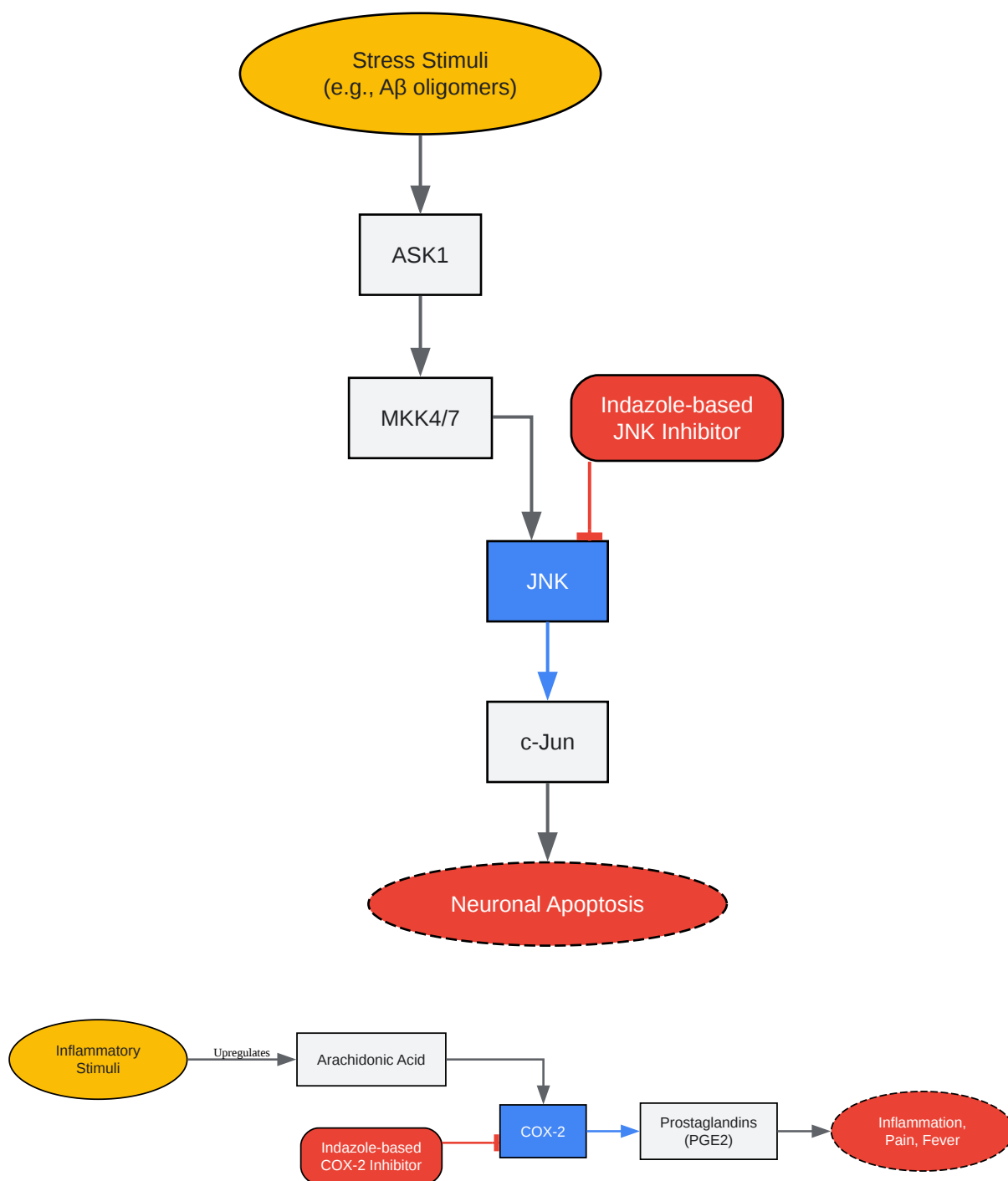
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a typical experimental workflow.



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Caption: VEGFR signaling pathway inhibited by indazole-based drugs.



Synthesis & Characterization

Indazole Derivative
Synthesis



Purification
(e.g., Chromatography)



Structural Characterization
(NMR, MS)

In Vitro Evaluation

Kinase Inhibition Assay

Cell Viability Assay (MTT)

In Vivo Evaluation

Disease Animal Model
(e.g., Xenograft, Edema)



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